molecular formula C15H18ClN3O2 B2630651 N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014069-24-9

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2630651
CAS No.: 1014069-24-9
M. Wt: 307.78
InChI Key: KHRZOLWBBDFBJF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in agricultural and microbiological research due to its structural relationship to the pyrazole carboxamide class. This class of compounds is known for its potent fungicidal activity, primarily through the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungal pathogens . Research on closely related pyrazole carboxamides has demonstrated high efficacy against challenging fungi such as Rhizoctonia solani , the causative agent of rice sheath blight, by disrupting mitochondrial function, decreasing mitochondrial membrane potential, and causing visible damage to fungal cell structures . Furthermore, structurally similar pyrazole carboxamide compounds have shown promise in antibacterial research, where they function as potent antibiotic adjuvants. These compounds can work synergistically with last-resort antibiotics like colistin to combat multidrug-resistant Gram-negative pathogens, including Acinetobacter baumannii . This makes the pyrazole carboxamide scaffold a valuable chemical tool for investigating new strategies to overcome antibiotic resistance. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, personal, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-3-19-10-12(15(18-19)21-4-2)14(20)17-9-11-7-5-6-8-13(11)16/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZOLWBBDFBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Ethoxy Group Addition: The ethoxy group can be added through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the 2-chlorobenzyl group.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has the following properties:

  • Molecular Formula : C15H17ClN4O2
  • Molecular Weight : 320.77 g/mol
  • CAS Number : 1013778-06-7

The compound features a pyrazole core, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential use as chemotherapeutic agents . For example, derivatives with similar structures have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazoles can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . The compound's ability to modulate inflammatory responses could be beneficial in conditions such as arthritis and other autoimmune disorders.

Drug Development

The unique structure of this compound positions it as a lead compound in drug discovery programs targeting various diseases. Its modifications can lead to the development of more potent analogs with improved pharmacokinetic profiles .

Combination Therapies

Recent studies suggest that combining this compound with existing therapies could enhance treatment efficacy. For example, when used alongside conventional antibiotics or chemotherapeutics, it may reduce resistance and improve overall treatment outcomes .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition of E. coli growth at low concentrations of the compound .
Study BAssess anticancer effectsInduced apoptosis in breast cancer cell lines; effective at micromolar concentrations .
Study CInvestigate anti-inflammatory propertiesReduced TNF-alpha levels in vitro, indicating potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamides
Compound Name/Structure Substituents Molecular Weight (g/mol) Key Differences/Implications Reference
Target Compound 3-ethoxy, 1-ethyl, N-(2-chlorobenzyl) 309.79 Ethoxy group may enhance solubility vs. methyl.
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide 3,5-dimethyl, 1-methyl, N-(2-chlorobenzyl) 343.81 Methyl groups increase lipophilicity; reduced solubility compared to ethoxy.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine core, 3,6-dimethyl, 1-phenyl 374.40 Extended aromatic system may improve target selectivity but reduce metabolic stability.

Key Observations :

  • Ethoxy substituents (target compound) generally improve aqueous solubility compared to methyl or bromo groups .
  • The 2-chlorobenzyl group is conserved across analogs, suggesting its critical role in target interaction .
Substituent Effects on Bioactivity
  • Ethoxy at position 2 aligns with the target compound’s 3-ethoxy group, suggesting shared solubility benefits.
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide :

    • Multiple chloro substituents increase lipophilicity, favoring membrane penetration but risking hepatotoxicity.
    • Pyridylmethyl group introduces hydrogen-bonding capacity, absent in the target compound.
Patent Derivatives with 2-Chlorobenzyl Moieties
  • Quinoline-based compounds with 2-chlorobenzyl groups (e.g., N-(4-(4-(2-Chlorobenzyl氧)-3-chlorophenylamino)-...) : The 2-chlorobenzyl group is retained in non-pyrazole scaffolds (e.g., quinolines), indicating its broad utility in medicinal chemistry. Core structure differences (pyrazole vs. quinoline) likely alter target selectivity and pharmacokinetics.
Ethoxy Substituent Comparisons
  • N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide : Ethoxy on a benzamide (vs. pyrazole in the target) may confer similar solubility advantages but distinct metabolic pathways due to positional differences.

Biological Activity

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole derivative class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Overview of the Compound

This compound features a unique structure characterized by a pyrazole ring with a 2-chlorobenzyl group, an ethoxy group, and a carboxamide functional group. This configuration is essential for its biological activity and interaction with various molecular targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, influencing processes like apoptosis and cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity on cell surfaces, affecting signal transduction pathways that regulate cellular functions.
  • Biofilm Formation Inhibition : Preliminary studies suggest that it may inhibit biofilm formation in pathogenic bacteria, enhancing its potential as an antimicrobial agent .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown significant activity against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidisNot specifiedNot specified

These findings indicate that the compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for anti-inflammatory effects. Research indicates that derivatives of pyrazole can selectively inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes:

Compound COX Inhibition (IC50) Edema Inhibition (%)
N-(2-chlorobenzyl) derivative0.034 - 0.052 μM78.9 - 96%

This suggests that the compound may serve as a potential candidate for developing anti-inflammatory medications with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
  • Nucleophilic Substitution : The introduction of the 2-chlorobenzyl group occurs via nucleophilic substitution using 2-chlorobenzyl chloride.
  • Ethoxy Group Addition : Ethyl iodide or ethyl bromide is used for alkylation to introduce the ethoxy group.
  • Carboxamide Formation : The final step involves reacting the intermediate with an appropriate amine to form the carboxamide group.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Evaluation : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating infections associated with biofilms .
  • Anti-inflammatory Studies : Another research effort focused on evaluating COX inhibition, revealing that certain derivatives exhibited promising anti-inflammatory profiles while maintaining low ulcerogenic liability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with pyrazole ring formation, followed by functionalization of the carboxamide and chlorobenzyl groups. Key steps include:

  • Ring Construction : Use of 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid as a precursor, activated via carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond with 2-chlorobenzylamine .
  • Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, 0–5°C for carboxamide coupling) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Comprehensive spectroscopic and analytical techniques are required:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethoxy at C3, ethyl at N1) and chlorobenzyl attachment .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., C15_{15}H17_{17}ClN3_3O2_2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodological Answer : Initial screening should focus on target-agnostic assays:

  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes. IC50_{50} values should be compared to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer : Systematic SAR requires:

  • Analog Synthesis : Modifying substituents (e.g., replacing 2-chlorobenzyl with 2,6-difluorobenzyl or varying ethoxy groups) to assess steric/electronic effects .
  • Biological Profiling : Parallel testing of analogs in enzyme inhibition (e.g., COX-2, EGFR) and cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. What strategies resolve contradictory data in reported biological activities (e.g., varying potency across assay platforms)?

  • Methodological Answer : Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Standardized Protocols : Repeating assays under identical conditions (e.g., pH, temperature, cell line passages) .
  • Orthogonal Assays : Cross-validating results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-Analysis : Aggregating data from multiple studies to identify trends, leveraging statistical tools (e.g., ANOVA for inter-assay variability) .

Q. How can reaction pathways for key transformations (e.g., nucleophilic substitution at the chlorobenzyl group) be optimized for scalability?

  • Methodological Answer : Scalability requires balancing yield and purity:

  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to enhance selectivity in substitution reactions .
  • Process Control : Real-time monitoring via HPLC to adjust parameters (e.g., temperature, stoichiometry) dynamically .
  • Green Chemistry : Solvent substitution (e.g., ethanol/water mixtures) to improve sustainability without compromising efficiency .

Q. What computational tools are effective in predicting off-target interactions or toxicity risks?

  • Methodological Answer : Predictive toxicology combines:

  • QSAR Models : Tools like ProTox-II to estimate hepatotoxicity or mutagenicity based on structural descriptors .
  • Molecular Dynamics (MD) : Simulations (GROMACS) to assess binding stability to non-target proteins (e.g., cytochrome P450 isoforms) .
  • Machine Learning : Training models on Tox21 datasets to flag potential risks early in development .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition mechanisms (e.g., competitive vs. non-competitive)?

  • Methodological Answer : Mechanistic clarity requires:

  • Kinetic Studies : Lineweaver-Burk plots to distinguish inhibition types. Vary substrate concentrations and measure initial reaction velocities .
  • Structural Analysis : Co-crystallization with the enzyme (if feasible) or cryo-EM to visualize binding sites .
  • Mutagenesis : Site-directed mutagenesis of suspected binding residues to confirm interaction hotspots .

Q. What experimental frameworks validate the compound’s hypothesized role in modulating neurological targets (e.g., GABA receptors)?

  • Methodological Answer : Neurological studies demand:

  • Electrophysiology : Patch-clamp recordings on neuronal cells to assess ion channel modulation .
  • In Vivo Models : Behavioral assays (e.g., rotarod for motor coordination) in rodents, paired with brain pharmacokinetic profiling .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3H-muscimol for GABAA_A) to quantify affinity .

Methodological Resources

  • Synthesis Optimization : ICReDD’s computational-experimental feedback loop for reaction design .
  • Data Analysis : Comparative frameworks from political science (e.g., triangulation of methods) adapted for chemical research .

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